molecular formula C2H7N3O B13571051 Aminoacethydrazide CAS No. 14379-80-7

Aminoacethydrazide

Cat. No.: B13571051
CAS No.: 14379-80-7
M. Wt: 89.10 g/mol
InChI Key: HAZOZRAPGZDOEM-UHFFFAOYSA-N
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Description

Aminoacethydrazide, also known as aminoacetic acid hydrazide or glycine hydrazide, is a chemical compound with the formula C₂H₇N₃O. It is a derivative of glycine, where the carboxyl group is replaced by a hydrazide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminoacethydrazide can be synthesized through the reaction of glycine with hydrazine. The reaction typically involves heating glycine with hydrazine hydrate under reflux conditions. The reaction can be represented as follows:

NH₂CH₂COOH+NH₂NH₂NH₂CH₂CONHNH₂+H₂O\text{NH₂CH₂COOH} + \text{NH₂NH₂} \rightarrow \text{NH₂CH₂CONHNH₂} + \text{H₂O} NH₂CH₂COOH+NH₂NH₂→NH₂CH₂CONHNH₂+H₂O

This method is straightforward and yields this compound as the primary product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include additional purification steps such as recrystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Aminoacethydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce simpler amines .

Scientific Research Applications

Aminoacethydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of aminoacethydrazide involves its interaction with specific molecular targets. It can form hydrogen bonds and other interactions with biomolecules, affecting their structure and function. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an amino group and a hydrazide group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-aminoacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N3O/c3-1-2(6)5-4/h1,3-4H2,(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAZOZRAPGZDOEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NN)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70162548
Record name Glycine hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14379-80-7
Record name Glycine hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014379807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminoacethydrazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516397
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glycine hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCINE HYDRAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU2BH9M053
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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